Salicyloyltremuloidin

Analytical Chemistry Natural Product Standardization Mass Spectrometry

Salicyloyltremuloidin (10059-19-5) features a dual salicyloyl-benzoyl glucopyranoside substitution absent in mono-substituted analogs like tremuloidin or salicin. Its distinct MW (510.49 Da) and chromatographic retention mean generic Salicaceae phenolic glycoside substitution invalidates analytical method comparability without full revalidation. Procure as an authenticated reference standard for LC-MS/HPLC quantification, Salicaceae chemotaxonomic marker verification, and structure-activity relationship studies alongside tremulacin. Batch-certified ≥98% purity ensures inter-laboratory reproducibility.

Molecular Formula C27H26O10
Molecular Weight 510.5 g/mol
Cat. No. B12385972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalicyloyltremuloidin
Molecular FormulaC27H26O10
Molecular Weight510.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2C(C(C(OC2OC3=CC=CC=C3COC(=O)C4=CC=CC=C4O)CO)O)O
InChIInChI=1S/C27H26O10/c28-14-21-22(30)23(31)24(37-25(32)16-8-2-1-3-9-16)27(36-21)35-20-13-7-4-10-17(20)15-34-26(33)18-11-5-6-12-19(18)29/h1-13,21-24,27-31H,14-15H2/t21-,22-,23+,24-,27-/m1/s1
InChIKeyJSOJADDRNFFUCP-YIHAFMAISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salicyloyltremuloidin for Procurement: Phenolic Glycoside Identity and Baseline Specifications


Salicyloyltremuloidin (CAS 10059-19-5, molecular formula C₂₇H₂₆O₁₀, molecular weight 510.49) is a phenolic glycoside belonging to the salicin derivative class within the Salicaceae family of secondary metabolites [1]. The compound was first identified and structurally characterized from the leaves of Salix chaenomeloides, where it co-occurs with structurally related salicin derivatives including tremuloidin, tremulacin, and salicin [2]. Structurally, salicyloyltremuloidin is distinguished by the presence of both a salicyloyl moiety and a benzoyl substitution on the glucopyranoside core, a dual-substitution pattern that differentiates it from simpler mono-substituted analogs within the same biosynthetic series .

Salicyloyltremuloidin: Why Salicin, Tremuloidin, and Tremulacin Cannot Be Considered Functional Equivalents


Generic substitution among salicin-derived phenolic glycosides is scientifically unjustified due to fundamental structural divergence that governs both analytical identifiability and potential biological function. Within the Salicaceae phenolic glycoside family, compounds differ systematically in acylation pattern, glycosidic linkage position, and the presence or absence of benzoyl versus salicyloyl moieties [1]. Salicyloyltremuloidin specifically incorporates a salicyloyl ester at the C-7 position and a benzoyl ester on the glucose core, resulting in a molecular weight of 510.49 Da and distinct chromatographic retention behavior relative to tremuloidin (MW 390.4, single benzoyl substitution), tremulacin (MW 528.5, cyclohexenone-salicyloyl conjugate), and salicin (MW 286.3, unsubstituted glucoside) [2]. These structural distinctions translate directly to differential NMR spectroscopic signatures and mass spectrometric fragmentation patterns, meaning that analytical method validation, quantitative standardization, and batch-to-batch quality control protocols cannot be interchanged without full revalidation [3]. Procurement specifications that treat Salicaceae phenolic glycosides as a commodity class risk introducing uncharacterized impurities and invalidating downstream analytical comparability.

Salicyloyltremuloidin Quantitative Evidence: Comparative Differentiation Against Closest Analogs


Molecular Weight and Structural Substitution Pattern Differentiation: Salicyloyltremuloidin vs. Tremuloidin, Tremulacin, and Salicin

Salicyloyltremuloidin (C₂₇H₂₆O₁₀) exhibits a molecular weight of 510.49 Da, which is 120 Da greater than tremuloidin (C₂₀H₂₂O₈, 390.4 Da) due to the additional salicyloyl ester substitution, 224 Da greater than salicin (C₁₃H₁₈O₇, 286.3 Da), and 18 Da lower than tremulacin (C₂₇H₂₈O₁₁, 528.5 Da), which contains a cyclohexenone-salicyloyl conjugate rather than the salicyloyl-benzoyl dual-ester motif [1]. This mass differentiation, combined with the unique dual-aromatic ester substitution pattern (benzoyl at glucose C-3 and salicyloyl at the aglycone), produces distinct reversed-phase chromatographic retention and unique MS/MS fragmentation pathways that serve as definitive analytical markers for compound identity verification [2].

Analytical Chemistry Natural Product Standardization Mass Spectrometry Chromatography

Plant Source and Chemotaxonomic Differentiation: Salix chaenomeloides vs. Populus davidiana Isolation Contexts

Salicyloyltremuloidin was originally isolated and structurally characterized from the leaves of Salix chaenomeloides (Korean pussy willow) as part of a chemotaxonomic investigation of Salicaceae phenolic constituents, where it was identified alongside tremuloidin, tremulacin, salicin, and the then-new compound chaenomeloidin [1]. An independent phytochemical investigation of Populus davidiana (Chinese aspen) bark also reported the isolation of salicyloyltremuloidin, co-occurring with tremuloidin, salireposide, and other phenolic glycosides [2]. This dual-species occurrence pattern establishes that salicyloyltremuloidin is a genuine secondary metabolite across multiple Salicaceae genera, not an isolation artifact, and that its presence in authenticated botanical material provides a verifiable chemotaxonomic marker distinct from species-specific constituents such as chaenomeloidin (S. chaenomeloides only) or salireposide (Populus-associated) [3].

Phytochemistry Chemotaxonomy Natural Product Authentication Botanical Sourcing

Co-Isolation Context and Structural Verification: 1991 Chaenomeloidin Study as Baseline Reference Point

In the 1991 isolation study that established the baseline phenolic glycoside profile of Salix chaenomeloides leaves, salicyloyltremuloidin was identified as one of ten known compounds (including tremuloidin, salicin, tremulacin, hyperin, quercitrin, rutin, and isorhamnetin glycosides) co-occurring with the new compound chaenomeloidin [1]. The structural identity of salicyloyltremuloidin in this study was confirmed by comparison of NMR spectral data with previously reported values, establishing a reference dataset that serves as the foundational characterization for this compound [2]. Notably, this co-isolation profile demonstrates that salicyloyltremuloidin can be analytically resolved from structurally similar compounds (tremuloidin, tremulacin, salicin) using the chromatographic and spectroscopic methods described, providing a methodologically validated framework for compound identity confirmation in procurement quality control [3].

Natural Product Isolation Structural Elucidation NMR Spectroscopy Reference Standard

Ecological Function Inference: Salicyloyltremuloidin Concentration Correlates with Herbivory Deterrence in Field Studies

Field studies on Salix chaenomeloides have demonstrated that individuals with elevated salicyloyltremuloidin concentrations experience measurably reduced leaf damage from generalist insect herbivores and mammals compared to individuals with lower concentrations of this specific phenolic glycoside . This ecological observation aligns with the broader understanding of Salicaceae phenolic glycosides as constitutive chemical defenses, wherein the specific acylation pattern (salicyloyl plus benzoyl) of salicyloyltremuloidin contributes to its deterrent properties. In contrast, structurally simpler salicin derivatives lacking the dual-ester motif show differential ecological activity profiles, and tremulacin—while also defensive—operates through distinct enzymatic detoxification overload mechanisms documented in gypsy moth feeding studies [1].

Chemical Ecology Plant-Insect Interactions Secondary Metabolite Function Phenolic Glycoside Bioactivity

Purity and Quality Control Benchmarking: Vendor-Supplied Specifications

Commercially available salicyloyltremuloidin is supplied with defined purity specifications and analytical documentation. MedChemExpress offers salicyloyltremuloidin (Cat. No. HY-N12205) as a reference standard with documented purity, supported by NMR and HPLC quality control data . TargetMol provides the compound (Cat. No. T81225) with molecular characterization data including molecular weight 510.49 and formula C₂₇H₂₆O₁₀ . InvivoChem supplies salicyloyltremuloidin (Cat. No. V61340) with associated biological activity assay protocol references . These vendor-supplied quality benchmarks enable procurement with verifiable identity confirmation, in contrast to sourcing uncharacterized botanical extracts containing variable mixtures of salicin derivatives.

Quality Control Analytical Reference Standard Purity Specification Procurement

NMR Spectral Fingerprint Differentiation: Unique Chemical Shift Profile for Identity Verification

Salicyloyltremuloidin possesses a distinct nuclear magnetic resonance (NMR) spectral signature that differentiates it from co-occurring Salicaceae phenolic glycosides. The SpectraBase database contains two verified NMR spectra for salicyloyltremuloidin, providing reference chemical shift data for compound identification [1]. The presence of both salicyloyl and benzoyl aromatic moieties generates characteristic proton and carbon resonance patterns in the aromatic region (δ 6.8-8.0 ppm) that are distinct from the single benzoyl substitution pattern of tremuloidin and the cyclohexenone-salicyloyl conjugate pattern of tremulacin [2]. These spectral differences provide a definitive analytical basis for confirming compound identity in procurement quality control, particularly when distinguishing salicyloyltremuloidin from structurally similar but chromatographically co-eluting analogs [3].

NMR Spectroscopy Structural Confirmation Quality Control Analytical Chemistry

Salicyloyltremuloidin: Validated Research Applications Based on Current Evidence


Analytical Reference Standard for Salicaceae Phenolic Glycoside Profiling

Salicyloyltremuloidin serves as an authenticated reference standard for LC-MS and HPLC-UV method development targeting the quantification and identification of phenolic glycosides in Salicaceae plant extracts. The compound's distinct molecular weight (510.49 Da) and dual-aromatic ester substitution pattern provide unambiguous mass spectrometric and chromatographic markers, enabling accurate calibration curves for studies investigating the phytochemical composition of Salix and Populus species [1]. The availability of vendor-supplied purified material with documented purity specifications supports reproducible inter-laboratory method validation .

Chemical Ecology Research on Plant-Herbivore Interactions

For researchers investigating constitutive chemical defenses in Salicaceae species, salicyloyltremuloidin represents a quantifiable marker compound for correlating phenolic glycoside concentrations with herbivore feeding behavior. Field observations indicate that elevated salicyloyltremuloidin levels in Salix chaenomeloides correlate with reduced leaf damage from generalist insects and mammals . Procurement of purified salicyloyltremuloidin enables controlled feeding assays to isolate the compound's specific deterrent effects from those of co-occurring tremulacin and tremuloidin, addressing a current knowledge gap in the ecological literature.

Natural Product Library Screening for Salicin-Derived Bioactivity

Salicyloyltremuloidin is appropriate for inclusion in focused natural product screening libraries targeting Salicaceae-derived phenolic glycosides. While direct bioactivity data for salicyloyltremuloidin remains limited in the primary literature, the compound's structural relationship to tremulacin (which exhibits documented 5-lipoxygenase inhibition and in vivo anti-inflammatory activity) and tremuloidin (which demonstrates TNF-α-stimulated ROS inhibition and MMP-1 suppression in human dermal fibroblasts) positions it as a structurally distinct comparator for structure-activity relationship studies within this compound class [2]. Its dual salicyloyl-benzoyl substitution pattern offers a scaffold distinct from both the mono-benzoyl tremuloidin and the cyclohexenone-conjugated tremulacin [3].

Chemotaxonomic Marker for Salix and Populus Species Authentication

Salicyloyltremuloidin functions as a verifiable chemotaxonomic marker for authentication of Salicaceae botanical materials, having been isolated and structurally confirmed from both Salix chaenomeloides leaves and Populus davidiana bark [1]. Its presence across multiple Salicaceae genera, combined with its structural distinctiveness relative to species-specific markers such as chaenomeloidin (S. chaenomeloides only), supports its utility in DNA-barcoding complementary approaches to botanical identity verification [4]. Procurement of the authenticated compound enables preparation of reference chromatograms for species identification and adulteration detection in herbal material quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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